molecular formula C13H19NO B13524326 3-[4-(Methylethyl)phenyl]morpholine CAS No. 1017481-33-2

3-[4-(Methylethyl)phenyl]morpholine

Cat. No.: B13524326
CAS No.: 1017481-33-2
M. Wt: 205.30 g/mol
InChI Key: CGAPWOGSDYFKDD-UHFFFAOYSA-N
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Description

3-[4-(propan-2-yl)phenyl]morpholine is an organic compound that features a morpholine ring substituted with a 4-(propan-2-yl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(propan-2-yl)phenyl]morpholine typically involves the reaction of 4-(propan-2-yl)phenylamine with morpholine under specific conditions. One common method is to use a condensation reaction where the amine group of 4-(propan-2-yl)phenylamine reacts with the morpholine ring, often in the presence of a catalyst or under acidic conditions to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[4-(propan-2-yl)phenyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the phenyl ring or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-[4-(propan-2-yl)phenyl]morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(propan-2-yl)phenyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Phenylmorpholine: A similar compound with a phenyl group instead of the 4-(propan-2-yl)phenyl group.

    Substituted phenylmorpholines: These compounds have various substituents on the phenyl ring, leading to different properties and applications.

Uniqueness

3-[4-(propan-2-yl)phenyl]morpholine is unique due to the presence of the 4-(propan-2-yl)phenyl group, which can impart specific steric and electronic effects. These effects can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

CAS No.

1017481-33-2

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-(4-propan-2-ylphenyl)morpholine

InChI

InChI=1S/C13H19NO/c1-10(2)11-3-5-12(6-4-11)13-9-15-8-7-14-13/h3-6,10,13-14H,7-9H2,1-2H3

InChI Key

CGAPWOGSDYFKDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2COCCN2

Origin of Product

United States

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